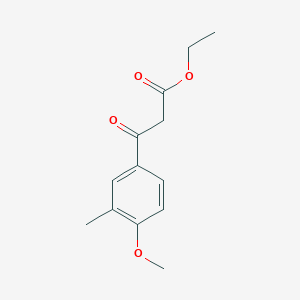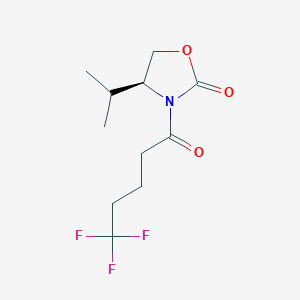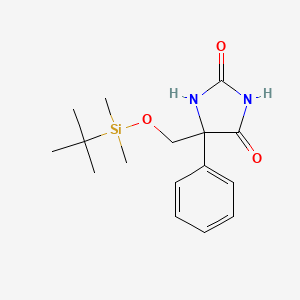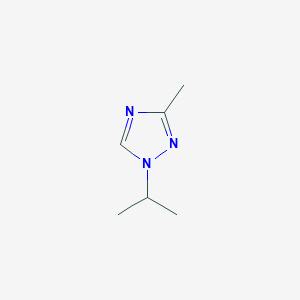
Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate
Vue d'ensemble
Description
The compound “Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate” seems to be a complex organic compound. It likely contains an ester functional group (from the “oxopropanoate” part of the name), a methoxy group (an oxygen bonded to a methyl group), and a methyl-substituted phenyl group (a benzene ring with a methyl group attached) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “(4-Methoxy-3-methylphenyl)methanamine” and “4-(4-Methoxy-3-methylphenyl)but-3-yn-1-ol” have been synthesized . The synthesis of these compounds could potentially provide insights into the synthesis of “Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate”.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate has been utilized in the synthesis of 1-substituted-3-(4'-methylphenyl)-4-n-substituted p-sulphamylbenzeneazo) pyrazolin-5-ones, which were evaluated as potential fungicides and bactericides. These compounds exhibited marginal antifungal and antibacterial activities (Ahluwalia, Dutta, & Sharma, 1986).
- Research involving the asymmetric reduction of 3-aryl-3-keto esters, including Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate, has been conducted using Rhizopus species. The enantioselective reduction by Rhizopus arrhizus and other Rhizopus sp. yielded the corresponding (S)-alcohols, with the best results obtained with Rhizopus arrhizus (wild type) and Rhizopus nivius NCIM 958 (Salvi & Chattopadhyay, 2006).
Biological Activities
- Studies on the synthesis of ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which could be related structurally to Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate, have developed methodologies based on reactions involving ethyl cyanoacetate and carbon disulfide. These compounds might have potential applications in the development of novel bioactive molecules (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).
Analytical Methods
- A quantitative bioanalytical method for an acetylcholinesterase inhibitor structurally related to Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate has been established, including its physicochemical characterization and in vitro metabolite profiling. This highlights the importance of analytical techniques in the study and development of compounds based on Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate (Nemani, Shard, & Sengupta, 2018).
Safety and Hazards
The safety data sheet for a related compound, “4-Methoxy-3-methylphenylboronic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to note that the safety and hazards of “Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate” could be different and should be determined separately.
Propriétés
IUPAC Name |
ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-5-6-12(16-3)9(2)7-10/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFGZMZPNNGHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole](/img/structure/B3101777.png)



![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B3101810.png)
![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B3101822.png)






acetate](/img/structure/B3101880.png)
